molecular formula C12H16O B2811260 2-(4-Methylphenyl)cyclopentan-1-ol CAS No. 933674-32-9

2-(4-Methylphenyl)cyclopentan-1-ol

Cat. No.: B2811260
CAS No.: 933674-32-9
M. Wt: 176.259
InChI Key: NCTLUXMEQFNRRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methylphenyl)cyclopentan-1-ol is an organic compound with the molecular formula C12H16O It is a cyclopentanol derivative where the cyclopentane ring is substituted with a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)cyclopentan-1-ol typically involves the reaction of 4-methylbenzyl chloride with cyclopentanone in the presence of a base, followed by reduction. The reaction conditions often include:

    Base: Sodium hydride or potassium tert-butoxide

    Solvent: Tetrahydrofuran or dimethyl sulfoxide

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: Can be reduced to form the corresponding cyclopentane derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.

Major Products Formed

    Oxidation: 2-(4-Methylphenyl)cyclopentanone or 2-(4-Methylphenyl)cyclopentanoic acid.

    Reduction: 2-(4-Methylphenyl)cyclopentane.

    Substitution: 2-(4-Methylphenyl)cyclopentyl chloride or bromide.

Scientific Research Applications

2-(4-Methylphenyl)cyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s biological activity. The aromatic ring may also participate in π-π interactions, further modulating its effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylcyclopentan-1-ol: Lacks the methyl group on the phenyl ring.

    2-(4-Methoxyphenyl)cyclopentan-1-ol: Contains a methoxy group instead of a methyl group.

    2-(4-Chlorophenyl)cyclopentan-1-ol: Contains a chlorine atom instead of a methyl group.

Uniqueness

2-(4-Methylphenyl)cyclopentan-1-ol is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to different interactions with molecular targets compared to its analogs.

Properties

IUPAC Name

2-(4-methylphenyl)cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-9-5-7-10(8-6-9)11-3-2-4-12(11)13/h5-8,11-13H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTLUXMEQFNRRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CCCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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